

## Application Notes and Protocols for BCM-599 (ABBV-599) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BCM-599**, also known as ABBV-599, is an investigational drug combining two small molecule inhibitors: Elsubrutinib (a Bruton's tyrosine kinase (BTK) inhibitor) and Upadacitinib (a Janus kinase (JAK) inhibitor). This combination targets distinct and non-overlapping signaling pathways implicated in various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[1] Proper preparation of stock solutions is critical for accurate and reproducible in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for the individual components of **BCM-599**.

## **Physicochemical Properties**

A summary of the key physicochemical properties of Elsubrutinib and Upadacitinib is presented in Table 1. This information is essential for calculating molarities and understanding the solubility characteristics of each compound.

Table 1: Physicochemical Properties of Elsubrutinib and Upadacitinib



| Property          | Elsubrutinib                             | Upadacitinib         |
|-------------------|------------------------------------------|----------------------|
| Synonyms          | ABBV-105                                 | ABT-494              |
| Molecular Formula | C17H19N3O2[2][3]                         | C17H19F3N6O[1][4]    |
| Molecular Weight  | 297.35 g/mol [2][3]                      | 380.37 g/mol [1][5]  |
| Appearance        | Crystalline solid                        | Crystalline solid[4] |
| Storage (Powder)  | -20°C for 3 years, 4°C for 2 years[2][6] | -20°C for 3 years[5] |

## **Solubility Data**

The solubility of Elsubrutinib and Upadacitinib in common laboratory solvents is crucial for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for achieving high concentration stocks for both compounds.

Table 2: Solubility of Elsubrutinib and Upadacitinib



| Compound                                           | Solvent           | Solubility              | Reference |
|----------------------------------------------------|-------------------|-------------------------|-----------|
| Elsubrutinib                                       | DMSO              | 59 mg/mL (198.41<br>mM) | [7]       |
| 100 mg/mL (336.30 mM) (requires sonication)        | [2]               |                         |           |
| Ethanol                                            | 4 mg/mL           | [7]                     | _         |
| Water                                              | Insoluble         | [7]                     | _         |
| Upadacitinib                                       | DMSO              | ~30 mg/mL               | [4]       |
| 55 mg/mL (144.6 mM)<br>(sonication<br>recommended) | [5]               |                         |           |
| 76 mg/mL (199.8 mM)                                | [8]               | <del>-</del>            |           |
| Dimethyl formamide                                 | ~30 mg/mL         | [4]                     | _         |
| Aqueous Buffers                                    | Sparingly soluble | [4]                     |           |

# Experimental Protocols Preparation of High-Concentration Stock Solutions in DMSO

This protocol describes the preparation of 10 mM stock solutions of Elsubrutinib and Upadacitinib in DMSO.

#### Materials:

- Elsubrutinib powder
- Upadacitinib powder
- · Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade



- Vortex mixer
- Sonicator (optional, but recommended for higher concentrations)
- · Calibrated analytical balance
- Sterile, amber microcentrifuge tubes or vials
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

#### Procedure:

- Equilibration: Allow the vials of Elsubrutinib and Upadacitinib powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution:
  - Weigh 2.97 mg of Elsubrutinib.
  - Weigh 3.80 mg of Upadacitinib.

#### Dissolution:

- Add the appropriate volume of anhydrous DMSO to the weighed powder. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
- Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.
- For higher concentrations or if dissolution is slow, sonication may be required.[2][5] Use a
  water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.
- Aliquoting and Storage:
  - Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C or -80°C.[2][5]



Table 3: Stock Solution Storage Stability

| Compound     | Storage<br>Temperature | Stability in Solvent | Reference |
|--------------|------------------------|----------------------|-----------|
| Elsubrutinib | -80°C                  | 6 months             | [2][6]    |
| -20°C        | 1 month                | [2][6]               |           |
| Upadacitinib | -80°C                  | 1 year               | [5]       |
| -20°C        | 1 year                 | [9]                  |           |

## **Preparation of Working Solutions for Cell-Based Assays**

Working solutions are typically prepared by diluting the high-concentration DMSO stock solution in a suitable aqueous buffer or cell culture medium.

#### Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
- Upadacitinib is sparingly soluble in aqueous buffers.[4] To improve solubility, it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer.[4]
- Aqueous solutions of Upadacitinib are not recommended for storage for more than one day.

#### Procedure:

- Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
- Perform a serial dilution of the stock solution in your desired cell culture medium or buffer to achieve the final working concentration.
- For example, to prepare 1 mL of a 10  $\mu$ M working solution from a 10 mM stock, add 1  $\mu$ L of the stock solution to 999  $\mu$ L of medium.



- Mix thoroughly by gentle pipetting or vortexing.
- Use the freshly prepared working solution immediately.

## Safety and Handling

- Handle Elsubrutinib and Upadacitinib in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[10][11]
- Avoid inhalation of dust and contact with skin and eyes.[10][11]
- In case of contact, wash the affected area thoroughly with water.[10][11]
- Consult the Material Safety Data Sheet (MSDS) for each compound for complete safety information.[10][11][12][13]

## Signaling Pathways and Experimental Workflow Targeted Signaling Pathways

**BCM-599** (ABBV-599) is designed to simultaneously inhibit two key signaling pathways in immune cells: the B-cell receptor (BCR) pathway via the BTK inhibitor Elsubrutinib and the JAK-STAT pathway via the JAK1-selective inhibitor Upadacitinib.





Click to download full resolution via product page

Caption: Targeted signaling pathways of **BCM-599** components.

## **Experimental Workflow for Stock Solution Preparation**

The following diagram illustrates the general workflow for preparing stock solutions of Elsubrutinib and Upadacitinib.





Click to download full resolution via product page

Caption: Workflow for preparing **BCM-599** component stock solutions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Upadacitinib | 1310726-60-3 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Elsubrutinib | C17H19N3O2 | CID 117773770 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Upadacitinib (ABT-494) | JAK Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. kmpharma.in [kmpharma.in]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. abmole.com [abmole.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BCM-599 (ABBV-599) Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13432353#preparing-bcm-599-stock-solution]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com